3-Bromo-4-methoxy-5-methylbenzaldehyde
Description
3-Bromo-4-methoxy-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the benzene ring. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-rich aromatic system and reactive aldehyde group. Its structural motifs enable diverse reactivity, including nucleophilic substitution, cross-coupling reactions, and applications in heterocycle synthesis.
Properties
IUPAC Name |
3-bromo-4-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)4-8(10)9(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLVDGBJMFETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00667657 | |
| Record name | 3-Bromo-4-methoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808750-22-3 | |
| Record name | 3-Bromo-4-methoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00667657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methoxy-5-methylbenzaldehyde: One common method involves the bromination of 4-methoxy-5-methylbenzaldehyde using a brominating agent such as 1,3-di-n-butylimidazolium tribromide.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-methoxy-5-methylbenzaldehyde often involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 3-Bromo-4-methoxy-5-methylbenzoic acid.
Reduction: 3-Bromo-4-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-methoxy-5-methylbenzaldehyde serves as a valuable intermediate in the development of pharmaceutical compounds. It has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Studies have shown that related compounds exhibit significant anticancer properties, suggesting that 3-bromo derivatives may also possess similar effects .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .
Synthetic Organic Chemistry
The compound is utilized as a building block in various synthetic routes:
- Asymmetric Synthesis : It has been employed in asymmetric synthesis to create novel β-hydroxy-α-amino acid derivatives via Mukaiyama aldol reactions .
- Total Synthesis : It serves as a precursor in the total synthesis of complex natural products such as engelhardione, showcasing its versatility in synthetic organic chemistry .
Biological Studies
Research has highlighted the biological significance of 3-bromo derivatives:
- Antioxidant Activity : Compounds derived from this compound have demonstrated antioxidant properties, protecting cells from oxidative stress .
- Cell Viability and Apoptosis : Investigations into cell viability have shown that related compounds can influence apoptosis pathways in cancer cells, indicating potential uses in cancer therapy .
Case Study 1: Antioxidant Activity
A study explored the antioxidant effects of synthesized derivatives of this compound on HaCaT keratinocytes. Results indicated that these compounds could ameliorate oxidative damage induced by hydrogen peroxide, enhancing cell survival through increased expression of protective proteins like TrxR1 and HO-1 .
Case Study 2: Anticancer Potential
In another study, various derivatives were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that modifications to the bromine and methoxy groups significantly impacted the anticancer activity of the compounds, highlighting the importance of structural variations in drug design .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-methylbenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and substituent effects among 3-Bromo-4-methoxy-5-methylbenzaldehyde and analogous compounds:
Physicochemical Properties
Reactivity :
- The electron-donating methyl and methoxy groups in this compound stabilize the aromatic ring, making the aldehyde less electrophilic compared to derivatives with electron-withdrawing groups (e.g., fluorobenzyloxy in ).
- Compounds with fluorinated benzyloxy groups (e.g., ) exhibit higher reactivity in Suzuki-Miyaura couplings due to enhanced electrophilicity at the bromine position.
Solubility :
Thermal Stability :
- Methoxy and methyl groups in the target compound contribute to higher thermal stability compared to dichlorobenzyl derivatives (e.g., ), which may decompose at lower temperatures due to Cl-Br interactions.
Biological Activity
3-Bromo-4-methoxy-5-methylbenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of bromine, methoxy, and methyl substituents on a benzaldehyde framework, has been investigated for various biological activities and applications in drug development.
The molecular formula for this compound is C10H11BrO2. Its structure includes:
- A bromine atom at the 3-position,
- A methoxy group (-OCH₃) at the 4-position,
- A methyl group (-CH₃) at the 5-position.
These substituents contribute to its reactivity and biological interactions, making it an interesting candidate for further research.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit notable antimicrobial properties . For instance, derivatives of substituted benzaldehydes have shown potential as inhibitors of various pathogens, including bacteria and fungi. The specific interactions of this compound with microbial enzymes or receptors may lead to its effectiveness as an antimicrobial agent.
Anticancer Activity
The compound is being explored for its potential anticancer properties . Preliminary studies suggest that the aldehyde functional group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of cancer cell proliferation. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation .
The mechanism of action of this compound may involve:
- Covalent bonding with nucleophilic sites in proteins or enzymes,
- Modulation of signaling pathways associated with cell growth and apoptosis,
- Inhibition of specific enzymes critical for cancer cell metabolism.
Study on Antimicrobial Activity
A study conducted on various benzaldehyde derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing that the compound could inhibit bacterial growth effectively.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Standard Antibiotic) | 16 |
This data suggests that while not as potent as standard antibiotics, it possesses considerable antibacterial properties .
Study on Anticancer Activity
In another study focusing on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These findings highlight the compound's potential as a lead structure in anticancer drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
